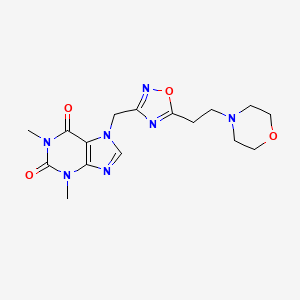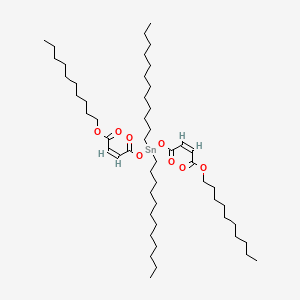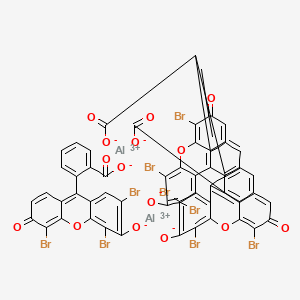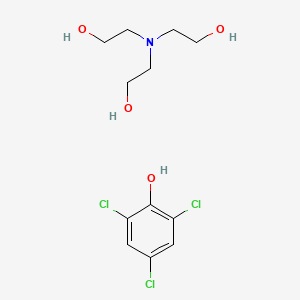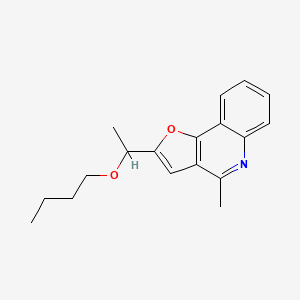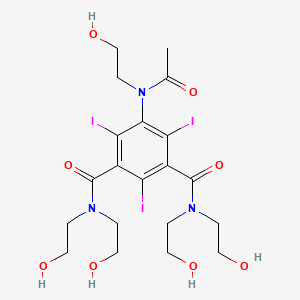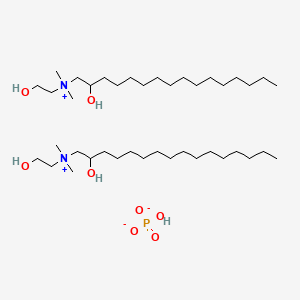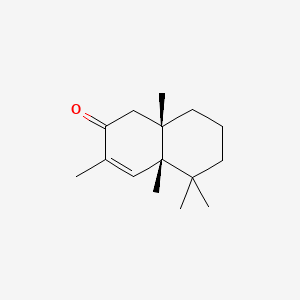
(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one is a complex organic compound with a unique structure. It belongs to the class of naphthalenes, which are characterized by a fused ring system. This compound is notable for its multiple methyl groups and a ketone functional group, making it a subject of interest in various chemical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of methyl groups through alkylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through halogenation followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Halogenation can be achieved using bromine or chlorine, followed by substitution with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of complex organic molecules and as a precursor in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which (cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include interactions with cellular membranes or intracellular proteins.
Comparación Con Compuestos Similares
Similar Compounds
(trans)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one: This isomer differs in the spatial arrangement of its atoms, leading to different chemical and physical properties.
Hexahydroindan derivatives: These compounds share a similar ring structure but differ in the number and position of methyl groups.
Uniqueness
(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one is unique due to its specific stereochemistry and the presence of multiple methyl groups, which influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in organic reactions.
Propiedades
Número CAS |
35275-39-9 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(4aS,8aS)-3,4a,5,5,8a-pentamethyl-1,6,7,8-tetrahydronaphthalen-2-one |
InChI |
InChI=1S/C15H24O/c1-11-9-15(5)13(2,3)7-6-8-14(15,4)10-12(11)16/h9H,6-8,10H2,1-5H3/t14-,15-/m0/s1 |
Clave InChI |
RLXROWVGHRKLQF-GJZGRUSLSA-N |
SMILES isomérico |
CC1=C[C@@]2([C@@](CCCC2(C)C)(CC1=O)C)C |
SMILES canónico |
CC1=CC2(C(CCCC2(CC1=O)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



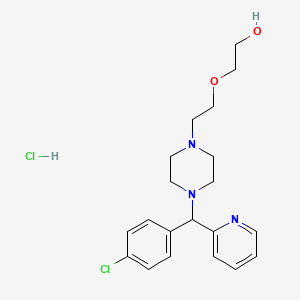
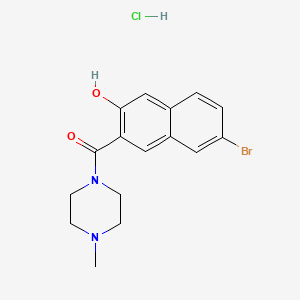
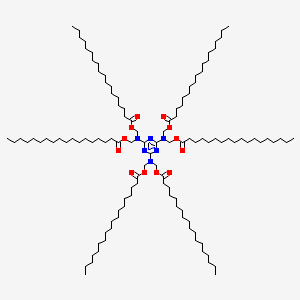

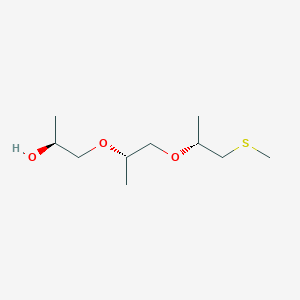
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)
